Superior Degradation Potency (DC50) in MDA-MB-231 Cells Compared to PROTAC PARP1 Degrader-3 and Degrader D6
PROTAC PARP1 degrader-2 demonstrates a markedly lower DC50 value (<10 nM) for PARP1 degradation in MDA-MB-231 cells compared to the related degrader PROTAC PARP1 degrader-3 (58.14 nM) and degrader D6 (25.23 nM) [1], indicating a higher potency in inducing targeted protein degradation under identical experimental conditions.
| Evidence Dimension | DC50 (Concentration for 50% maximal degradation) |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | PROTAC PARP1 degrader-3 (Compound C6): 58.14 nM; Degrader D6: 25.23 nM |
| Quantified Difference | Target compound is at least 5.8-fold more potent than degrader-3 and at least 2.5-fold more potent than D6 |
| Conditions | MDA-MB-231 breast cancer cell line, Western blot analysis |
Why This Matters
The lower DC50 value indicates that PROTAC PARP1 degrader-2 achieves efficient PARP1 degradation at significantly lower concentrations, reducing the risk of off-target effects and improving the therapeutic window in cellular assays.
- [1] Zhang, B., et al. (2024). Discovery of a potent PARP1 PROTAC as a chemosensitizer for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. View Source
